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Cat. No.: B056613 Get Quote

A detailed examination of the molecular geometry and crystal packing of 6-chloropyridazine-
3-carbonitrile and its derivatives reveals key structural motifs and intermolecular interactions

that are crucial for crystal engineering and drug design. This guide provides a comparative

analysis of available X-ray crystallographic data for this class of compounds and related

pyridazine derivatives, offering insights for researchers, scientists, and professionals in drug

development.

The pyridazine ring is a significant pharmacophore in medicinal chemistry, known for its diverse

biological activities. The substitution pattern on this heterocyclic core plays a pivotal role in

determining its physicochemical properties and, consequently, its interaction with biological

targets. X-ray crystallography provides precise data on bond lengths, bond angles, and crystal

packing, which are fundamental to understanding structure-activity relationships.

Core Structure and Alternatives
The primary focus of this guide is the 6-chloropyridazine-3-carbonitrile scaffold. However,

due to the limited availability of a systematic series of its derivatives in the public domain, this

guide also incorporates data from closely related pyridazine and pyridine-carbonitrile

derivatives to draw meaningful comparisons. These alternatives offer valuable insights into how

changes in the core heterocycle and substituent positions affect the overall crystal structure.
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The following tables summarize the key crystallographic parameters for a selection of

pyridazine derivatives. These compounds, while not all direct derivatives of 6-
chloropyridazine-3-carbonitrile, share structural similarities that allow for a comparative

analysis of their solid-state properties.
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Analysis of Intermolecular Interactions
The crystal packing of these derivatives is predominantly governed by a combination of

hydrogen bonding, π-π stacking, and other weak intermolecular interactions.

In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak

intermolecular interaction is observed between the nitrogen atoms of the pyridazine ring of

adjacent molecules.[1] Similarly, the structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-

yl)pyridazine exhibits π–π interactions between the centroids of the pyridazine rings of

neighboring molecules.[2]

The isomeric 6-chloropyridine-2-carbonitrile packs in the solid state with offset face-to-face π-

stacking and intermolecular C—H⋯N interactions involving both the nitrile and the pyridine

nitrogen atoms.[4] This highlights the importance of the nitrogen atoms in the heterocyclic ring

in directing the crystal packing.

Experimental Protocols
General Synthesis of Pyridazine Derivatives
The synthesis of pyridazine derivatives often involves the cyclocondensation of a 1,4-

dicarbonyl compound or its equivalent with hydrazine or its derivatives. For instance, 3-amino-

5-(4-chlorophenyl)pyridazine-4-carbonitrile was prepared via a one-pot, three-component

reaction of an appropriate arylglyoxal with malononitrile in the presence of hydrazine hydrate.

[1]

A general synthetic pathway is illustrated below:
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Synthesis and Crystallographic Analysis Workflow

X-ray Crystallography
Single crystals of the target compounds are typically grown by slow evaporation from a suitable

solvent. X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a

diffractometer with Mo Kα radiation.[2][3] The crystal structures are then solved by direct

methods and refined by full-matrix least-squares procedures.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between molecular structure and the

resulting solid-state properties, which are key to understanding the behavior of these

compounds in a biological context.
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Structure-Property Relationship
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Conclusion
The X-ray crystallographic analysis of 6-chloropyridazine-3-carbonitrile derivatives and their

analogues provides invaluable information for understanding their solid-state behavior. The

planarity of the pyridazine ring, coupled with the nature and position of its substituents, dictates

the intermolecular interactions and ultimately the crystal packing.[5] This guide highlights the

need for a more systematic crystallographic study of a series of 6-substituted-pyridazine-3-

carbonitrile derivatives to establish a clearer and more comprehensive structure-property

relationship for this important class of heterocyclic compounds. Such data would be highly

beneficial for the rational design of new drug candidates and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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